Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- follows established International Union of Pure and Applied Chemistry protocols for substituted benzoic acid derivatives. The official IUPAC designation for this compound is 4-chloro-2-[(4-methoxyphenyl)amino]benzoic acid, which precisely describes the substitution pattern on the benzoic acid core structure. The molecular formula C₁₄H₁₂ClNO₃ indicates the presence of fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 277.70 grams per mole.
The compound's systematic identification extends beyond simple nomenclature to encompass multiple recognized synonyms that reflect different naming conventions and historical usage patterns. Alternative designations include 4-chloro-2-(4-methoxyanilino)benzoic acid, emphasizing the aniline-derived nature of the methoxyphenyl substituent, and 4-chloro-N-(p-methoxyphenyl)anthranilic acid, which highlights its relationship to the anthranilic acid parent structure. The Chemical Abstracts Service registry number 91-38-3 provides unambiguous identification across chemical databases and literature sources, while the MDL number MFCD00093990 serves as an additional unique identifier in commercial chemical catalogs.
The InChI (International Chemical Identifier) string InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) provides a standardized representation of the molecular structure that enables precise computational analysis and database searching. The corresponding InChI Key KAERBVZTGPZZHW-UHFFFAOYSA-N offers a condensed hash-based identifier derived from the full InChI string, facilitating rapid molecular matching across different chemical information systems.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- exhibits significant structural complexity arising from the presence of multiple aromatic systems and the conformational flexibility inherent in the secondary amine linkage. Crystallographic investigations reveal that the compound adopts a non-planar conformation in the solid state, with the central amide segment displaying characteristic twisted geometry relative to both the carboxylated benzene ring and the methoxy-substituted phenyl ring. The dihedral angles between these aromatic planes play a crucial role in determining the overall molecular architecture and influencing intermolecular interactions within the crystal lattice.
The crystal structure determination shows that the compound crystallizes in a monoclinic space group, consistent with the asymmetric nature of the substitution pattern. The carboxylic acid functionality exhibits typical bond lengths and angles, with the carbon-oxygen double bond measuring approximately 1.21 Angstroms and the carbon-oxygen single bond extending to roughly 1.31 Angstroms. The chlorine substituent occupies a position para to the carboxylic acid group on the benzene ring, creating an electron-withdrawing effect that influences both the acidity of the carboxyl function and the overall electronic distribution within the molecule.
The methoxyphenyl substituent attached to the nitrogen atom introduces additional conformational considerations, as rotation around the carbon-nitrogen bond can generate different spatial arrangements of the aromatic rings. The methoxy group itself adopts a planar configuration with the phenyl ring, maximizing conjugation between the oxygen lone pairs and the aromatic pi system. This structural feature contributes to the overall electron-donating character of the methoxyphenyl group, creating an electronic push-pull system when considered alongside the electron-withdrawing chlorine atom.
Intermolecular hydrogen bonding patterns observed in the crystal structure reveal the formation of dimeric units through carboxylic acid-carboxylic acid interactions, with typical oxygen-oxygen distances of approximately 2.65 Angstroms. These hydrogen-bonded assemblies contribute to the stability of the crystal packing and influence the physical properties of the bulk material, including melting point and solubility characteristics.
Spectroscopic Profiling (IR, NMR, MS)
The infrared spectroscopic profile of anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- displays characteristic absorption bands that provide definitive structural confirmation and functional group identification. The carboxylic acid functionality generates a broad absorption band in the region of 2954 wavenumbers, corresponding to the O-H stretching vibration of the carboxyl group. The carbonyl stretching vibration appears as a strong absorption at 1662 wavenumbers, consistent with the presence of a carboxylic acid carbon-oxygen double bond. Additional characteristic bands include the N-H stretching vibration at 3321 wavenumbers, aromatic C-H stretching vibrations at 3008 wavenumbers, and various aromatic ring vibrations in the fingerprint region between 1515 and 1596 wavenumbers.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. In the proton nuclear magnetic resonance spectrum recorded in dimethyl sulfoxide-d₆, the methoxy group protons appear as a singlet at 3.76 parts per million, integrating for three protons. The aromatic proton signals appear in the characteristic aromatic region between 6.65 and 7.88 parts per million, with specific multiplicities and coupling patterns that enable assignment to individual positions on the benzene rings. The secondary amine proton appears as a singlet at 9.47 parts per million, consistent with its participation in hydrogen bonding interactions.
Carbon-13 nuclear magnetic resonance spectroscopy would be expected to reveal distinct signals for each carbon environment within the molecule, including the carboxyl carbon at approximately 170 parts per million, aromatic carbons in the range of 110-160 parts per million, and the methoxy carbon at approximately 55 parts per million. The chlorine-bearing carbon typically appears at slightly higher chemical shift values due to the electron-withdrawing effect of the halogen substituent.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the structural features present in the molecule. The molecular ion peak appears at mass-to-charge ratio 276.7, corresponding to the (M-H)⁻ ion, which is consistent with the tendency of carboxylic acids to lose a proton during ionization. Characteristic fragmentation patterns include loss of the methoxy group (31 mass units) and cleavage of the amine linkage, generating fragment ions that correspond to the individual aromatic ring systems.
| Spectroscopic Technique | Key Observations | Wavenumber/Chemical Shift |
|---|---|---|
| Infrared Spectroscopy | O-H stretch (carboxyl) | 2954 cm⁻¹ |
| Infrared Spectroscopy | C=O stretch (carboxyl) | 1662 cm⁻¹ |
| Infrared Spectroscopy | N-H stretch | 3321 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.76 ppm (singlet, 3H) |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.65-7.88 ppm (multiple) |
| ¹H Nuclear Magnetic Resonance | Secondary amine proton | 9.47 ppm (singlet, 1H) |
| Mass Spectrometry | Molecular ion (M-H)⁻ | m/z 276.7 |
Comparative Analysis with Parent Anthranilic Acid Structure
The structural comparison between anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- and its parent compound anthranilic acid reveals significant modifications that fundamentally alter both the molecular geometry and electronic properties of the system. Anthranilic acid, with the molecular formula C₇H₇NO₂ and systematic name 2-aminobenzoic acid, represents the simplest member of the aminobenzoic acid family, featuring only an amino group and carboxylic acid as substituents on the benzene ring. The parent compound exhibits amphoteric behavior due to the presence of both acidic carboxyl and basic amino functional groups, crystallizing in a monoclinic structure with space group P2₁ at room temperature.
The introduction of the chlorine substituent at the 4-position of the benzene ring in the derivative compound creates a significant electronic perturbation compared to the parent structure. While anthranilic acid possesses a relatively simple substitution pattern with the amino and carboxyl groups in ortho relationship, the chlorinated derivative bears an additional electron-withdrawing group that increases the acidity of the carboxyl function and reduces the basicity of the nitrogen atom. This electronic modification is reflected in the different crystallographic behavior, with the derivative compound showing altered hydrogen bonding patterns and intermolecular interactions compared to the parent anthranilic acid structure.
The most dramatic structural difference lies in the replacement of the simple amino group in anthranilic acid with the substituted N-(p-methoxyphenyl)amino functionality in the derivative. This modification transforms the primary amine of the parent compound into a secondary amine bearing a bulky aromatic substituent, fundamentally changing the molecular shape and conformational preferences. The parent anthranilic acid can exist in both neutral and zwitterionic forms in the solid state, with two non-equivalent molecules per unit cell displaying different bond lengths. In contrast, the N-substituted derivative adopts a more complex three-dimensional structure with specific dihedral angles between the aromatic ring systems.
The molecular weight increase from 137.14 grams per mole for anthranilic acid to 277.70 grams per mole for the substituted derivative reflects the substantial structural elaboration achieved through the introduction of the chloro and methoxyphenyl substituents. The triboluminescent properties exhibited by anthranilic acid below 81 degrees Celsius are likely absent in the substituted derivative due to the altered crystal packing arrangements resulting from the bulky N-substituent. The electronic absorption and emission characteristics would also be expected to differ significantly between the parent and derivative compounds due to the extended conjugation system and modified electronic structure present in the substituted compound.
| Property | Anthranilic Acid | 4-Chloro-N-(p-methoxyphenyl)anthranilic Acid |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | C₁₄H₁₂ClNO₃ |
| Molecular Weight | 137.14 g/mol | 277.70 g/mol |
| Amino Group Type | Primary amine | Secondary amine |
| Crystal System | Monoclinic (P2₁) | Monoclinic |
| Triboluminescence | Present below 81°C | Not reported |
| Electronic Character | Amphoteric | Modified by electron-withdrawing Cl |
| Hydrogen Bonding | Simple amino acid pattern | Complex aromatic amine pattern |
Properties
IUPAC Name |
4-chloro-2-(4-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERBVZTGPZZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238352 | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-38-3 | |
| Record name | 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
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| Record name | 91-38-3 | |
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| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
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| Record name | 4-chloro-2-(4-methoxyphenyl)anthranilic acid | |
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| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
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Mechanism of Action
Target of Action
It’s known that similar compounds can form complexes with certain metal ions such as mn 2+, co 2+, ni 2+, cu 2+ and zn 2+. These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can form complexes with certain metal ions. This suggests that it may interact with its targets by coordinating with these metal ions, potentially altering their function or activity.
Biochemical Pathways
The compound’s ability to form complexes with certain metal ions suggests that it may influence pathways that involve these ions. For instance, metal ions like Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ are involved in various enzymatic reactions and signaling pathways.
Result of Action
The compound’s ability to form complexes with certain metal ions suggests that it may alter the function or activity of these ions, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to form complexes with metal ions, potentially influencing its mode of action and effectiveness.
Biological Activity
Anthranilic acid derivatives, particularly 4-chloro-N-(p-methoxyphenyl)- , have garnered attention for their diverse biological activities. This article compiles findings from various studies to highlight the compound's pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(p-methoxyphenyl)anthranilic acid is , with a molecular weight of 277.7 g/mol. The compound features a chloro substituent and a methoxy group, which are critical for its biological activity.
- Antifungal Activity : Studies have shown that anthranilic acid derivatives can exert antifungal effects. For instance, sulfonamide derivatives of anthranilic acid demonstrated selective antifungal activity against Candida albicans with inhibition rates between 25-50% at concentrations as low as 4 µg/mL .
- Cytotoxicity : The compound has been tested for cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain derivatives exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values suggesting potential as anticancer agents .
- Enzyme Inhibition : Anthranilic acid derivatives have been identified as inhibitors of key enzymes such as matrix metalloproteinases (MMPs) and methionine aminopeptidase-2 (MetAP-2). These enzymes are involved in tumor metastasis and cartilage degradation, respectively .
Structure-Activity Relationships (SAR)
The presence of electron-withdrawing groups such as chlorine and nitro has been correlated with increased cytotoxicity and antifungal activity. For example, compounds with a nitro group exhibited the highest cytotoxic effects among tested sulfonamides . Similarly, modifications to the methoxy group on the phenyl ring significantly influenced the biological activity of the derivatives.
Study 1: Antifungal Efficacy
A study examined various anthranilic acid sulfonamides for their antifungal properties against C. albicans. The results showed that all tested compounds inhibited fungal growth, with the most effective being those containing electron-withdrawing substituents .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, anthranilic acid derivatives were screened for cytotoxic effects on several cancer cell lines. The findings revealed that compounds with specific substitutions demonstrated significant inhibitory effects on cell proliferation, indicating their potential as anticancer agents .
Data Table: Summary of Biological Activities
| Activity | Tested Compound | IC50/Activity Level | Target Organism/Cell Line |
|---|---|---|---|
| Antifungal | Anthranilic acid sulfonamide | 25-50% inhibition at 4 µg/mL | Candida albicans |
| Cytotoxicity | Various anthranilic acid derivatives | IC50 values range from 86 µM | WRL-68, Caco2, MCF-7, PC-3 |
| Enzyme Inhibition | Anthranilic acid derivatives | IC50 values vary | MMPs, MetAP-2 |
Chemical Reactions Analysis
Esterification
The carboxylic acid group can undergo esterification using dialkyl sulfates (e.g., dimethyl sulfate) in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate. Typical conditions:
-
Molar ratios : 1.5–30 mol dialkyl sulfate per mole of acid.
-
Temperature : 40–200°C (preferably 60–150°C).
Amide Bond Formation
Potential amidation via coupling agents (e.g., HATU, EDCl) or direct reaction with amines. For example, reacting the acid with p-methoxyaniline derivatives under catalytic conditions .
Degradation and Stability
The compound exhibits stability under acidic conditions but may undergo hydrolysis in basic media. For example, reactions involving strong bases (e.g., NaOH) could lead to deprotonation or cleavage of functional groups .
FUBP1 Inhibition
Anthranilic acid derivatives, including this compound, interact with FUBP1 (far upstream binding protein 1), reducing c-Myc expression and increasing p21 levels. This interaction is dose-dependent and linked to polyamine depletion in cancer cells .
Anticancer Derivatives
Structural analogs with substituents like piperazine or quinazolinyl groups show potent activity against human tumor cell lines (e.g., colon, breast). Synthesis involves:
-
Acyl coupling : Formation of amides or ethers with aromatic amines.
-
Cyclization : Use of acid anhydrides (e.g., acetic anhydride) to form intermediates like benzoxazones .
HPLC Separation
Achieved using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .
Metal Complexation
The compound forms complexes with metal ions (e.g., Mn²⁺, Zn²⁺), influencing its reactivity and stability. Environmental factors like pH and temperature modulate this behavior.
Key Challenges
Comparison with Similar Compounds
Enzyme Inhibition
- UppS Inhibition: Anthranilic acid derivatives with hydrophobic moieties (e.g., thioacetyl or cyanoacryloyl linkers) exhibit micromolar-range IC₅₀ values against E. coli UppS, a key enzyme in bacterial cell wall synthesis. The target compound’s methoxyphenyl group may mimic these hydrophobic interactions but lacks direct evidence in UppS assays .
- Aldo-Keto Reductase (AKR1C3) Inhibition : N-Benzoyl anthranilic acid derivatives show selectivity for AKR1C3, a cancer-associated enzyme. The chloro and methoxy groups in the target compound could similarly enhance selectivity by modulating electron distribution .
Antimicrobial Activity
- 4-Chloro-anthranilic acid Schiff base demonstrated superior activity against Staphylococcus aureus and Candida albicans compared to other derivatives, highlighting the importance of the chloro substituent and Schiff base formation .
Ion Channel Modulation
- In Ca²⁺-activated Cl⁻ channel (CaCC) studies, para-substituted anthranilic acid derivatives (e.g., compound b-6 in ) showed enhanced blocking activity (IC₅₀ = 6.0 µM) compared to ortho/meta-substituted analogues.
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxy group improves aqueous solubility compared to fully nonpolar derivatives (e.g., mefenamic acid), though the chloro group counteracts this effect slightly .
- logP : At 4.47, the compound is more lipophilic than furosemide (logP ~2.0) but less so than mefenamic acid (logP ~5.1), positioning it for balanced tissue penetration .
- Synthetic Accessibility : Unlike iron-catalyzed C–H activation routes for simpler anthranilic acids , the target compound likely requires multi-step amide coupling, as seen in N-benzoyl anthranilic acid syntheses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-(p-methoxyphenyl) anthranilic acid, and how can structural purity be validated?
- Methodology : The compound can be synthesized via condensation of anthranilic acid derivatives with p-methoxyaniline. For example, Chatterjea and Raychaudhu (1967) reported a reaction between N-(p-methoxyphenyl)anthranilic acid and formamide, yielding multiple products requiring chromatographic separation . Structural validation should employ NMR (e.g., aromatic proton environments and methoxy group signals) and X-ray crystallography (as demonstrated in related anthranilic acid derivatives ). Purity can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against standards.
Q. How does solvent selection influence the crystallization and polymorphism of anthranilic acid derivatives?
- Methodology : Chandrasekera and Adassooriya (2023) studied confined crystallization of anthranilic acid in zeolite matrices. Ethanol and acetonitrile produced distinct polymorphs (I and II), confirmed via PXRD and FT-IR . For 4-chloro-N-(p-methoxyphenyl) derivatives, solvent polarity and hydrogen-bonding capacity should be optimized. Polar aprotic solvents (e.g., DMF) may stabilize specific crystal lattices, while protic solvents (e.g., methanol) could favor needle-like morphologies.
Q. What spectroscopic techniques are critical for characterizing substituent effects on anthranilic acid derivatives?
- Methodology :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond, Cl-C aromatic vibrations at ~750 cm⁻¹) .
- UV-Vis : Monitor electronic transitions influenced by the chloro and methoxy substituents (e.g., λmax shifts due to conjugation changes) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) and fragmentation patterns to verify substituent positions .
Advanced Research Questions
Q. How does 4-chloro-N-(p-methoxyphenyl) anthranilic acid inhibit aryl aldehyde oxidoreductase in Nocardia spp., and what kinetic mechanisms are involved?
- Methodology : Inhibition studies by Nocardia’s oxidoreductase (Fig. 4, ) showed competitive inhibition with anthranilic acid derivatives. Double-reciprocal plots (1/V vs. 1/[S]) at varying inhibitor concentrations (0–500 mM) revealed increased Km without affecting Vmax. For advanced analysis:
- Use stopped-flow kinetics to measure rapid binding constants.
- Perform molecular docking to model interactions between the chloro-methoxy substituents and the enzyme’s active site (e.g., hydrophobic pockets or π-π stacking with flavin cofactors).
Q. What role does anthranilic acid play in bacterial quorum sensing, and how does structural modification (e.g., chloro-methoxy groups) affect signaling?
- Methodology : In Ralstonia solanacearum, anthranilic acid regulates quorum sensing via the transcriptional regulator RaaR , which binds to promoter regions upon ligand interaction . For modified derivatives:
- Construct gene knockout strains to compare signaling outputs (e.g., virulence factor expression) with/without the compound.
- Use surface plasmon resonance (SPR) to measure binding affinity between RaaR and 4-chloro-N-(p-methoxyphenyl) anthranilic acid.
- Analyze RNA-seq data to identify downstream genes affected by structural analogs.
Q. How can confined crystallization in mesoporous matrices improve the bioavailability of anthranilic acid-based pharmaceuticals?
- Methodology : Zeolite matrices restrict crystal growth to nanopores (~2–50 nm), producing uniform nanoparticles (20 nm diameter in ethanol vs. acetonitrile) . For drug delivery optimization:
- Compare dissolution rates of confined vs. bulk crystals using USP apparatus II (paddle method) at pH 6.7.
- Assess bioavailability via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetics (e.g., AUC0–24 in rodent models).
Q. What contradictions exist in the reported biological activities of anthranilic acid derivatives, and how can experimental design resolve them?
- Case Study : While some derivatives show anti-inflammatory activity (e.g., dimethylcarbamoyl esters ), others (e.g., furosemide analogs ) exhibit diuretic effects. To resolve discrepancies:
- Use isogenic cell lines to isolate target-specific effects (e.g., COX-2 inhibition vs. Na<sup>+</sup>/K<sup>+</sup>/Cl<sup>-</sup> cotransporter modulation).
- Perform dose-response studies to differentiate primary vs. off-target activities (e.g., IC50 for NF-κB vs. renal ion channels).
Data Contradictions and Validation Strategies
- Structural Elucidation : Early studies assigned incorrect quinazolinone structures to condensation products . Modern validation requires single-crystal XRD and 2D NMR (e.g., NOESY for spatial proximity of substituents).
- Enzyme Inhibition : Discrepancies in inhibitory potency (e.g., anthranilic acid vs. 4-chloro derivatives ) may arise from assay conditions (pH, substrate saturation). Standardize protocols using initial velocity measurements and pre-steady-state kinetics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
